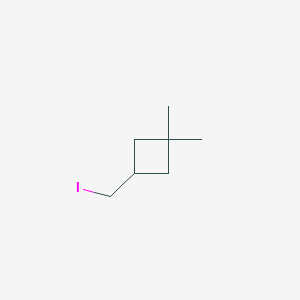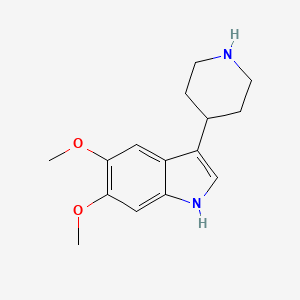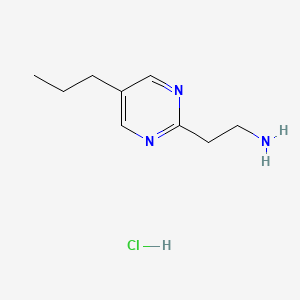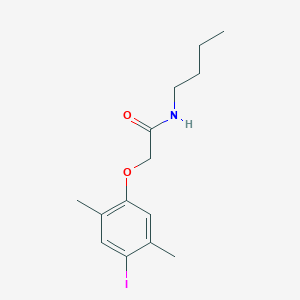![molecular formula C12H19BrO4 B12633718 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate CAS No. 919280-86-7](/img/structure/B12633718.png)
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate is a chemical compound that features a bromoacetate group attached to a hexenyl chain, which is further connected to an oxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate typically involves the following steps:
Formation of the Hexenyl Chain: The hexenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes.
Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Bromoacetate Group: The final step involves the reaction of the intermediate compound with bromoacetic acid or its derivatives under suitable conditions to form the bromoacetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hexenyl chain can be subjected to oxidation or reduction reactions to form different functional groups.
Addition Reactions: The double bond in the hexenyl chain can undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is a common method.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Products include alkanes or partially reduced intermediates.
Scientific Research Applications
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromoacetate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The oxolan-2-yl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl acetate: Similar structure but with an acetate group instead of a bromoacetate group.
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl chloroacetate: Similar structure but with a chloroacetate group instead of a bromoacetate group.
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl iodoacetate: Similar structure but with an iodoacetate group instead of a bromoacetate group.
Uniqueness
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate is unique due to the presence of the bromoacetate group, which imparts distinct reactivity compared to its acetate, chloroacetate, and iodoacetate analogs. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.
Properties
CAS No. |
919280-86-7 |
|---|---|
Molecular Formula |
C12H19BrO4 |
Molecular Weight |
307.18 g/mol |
IUPAC Name |
6-(oxolan-2-yloxy)hex-1-en-3-yl 2-bromoacetate |
InChI |
InChI=1S/C12H19BrO4/c1-2-10(17-11(14)9-13)5-3-7-15-12-6-4-8-16-12/h2,10,12H,1,3-9H2 |
InChI Key |
KLKJQAYACDTIPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCOC1CCCO1)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633656.png)
![(1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B12633663.png)
![(1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12633671.png)





![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)



